Physicochemical Differentiation: XLogP3 Shift of −1.8 vs. L-Leucine Confers Altered Solubility and Hydrogen-Bonding Profile
5,5-Dihydroxy-L-leucine exhibits a computed XLogP3 of −3.3, compared to −1.5 for the parent L-leucine [1][2]. The introduction of two hydroxyl groups at the δ-position shifts lipophilicity by approximately −1.8 log units and increases the hydrogen-bond donor count from 2 to 4 and acceptor count from 3 to 5 [1]. This physicochemical transformation is not achievable with mono-hydroxylated intermediates such as 5-hydroxy-L-leucine and has direct consequences for chromatographic retention, aqueous solubility, and peptide-level pharmacological properties.
| Evidence Dimension | Lipophilicity (XLogP3) and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | XLogP3 = −3.3; 4 H-bond donors; 5 H-bond acceptors; TPSA = 104 Ų |
| Comparator Or Baseline | L-Leucine: XLogP3 = −1.5; 2 H-bond donors; 3 H-bond acceptors; TPSA = 63.3 Ų |
| Quantified Difference | ΔXLogP3 ≈ −1.8; donor count +2; acceptor count +2; ΔTPSA ≈ +40.7 Ų |
| Conditions | Computed physicochemical properties (PubChem 2024 release, XLogP3 algorithm) |
Why This Matters
A ΔXLogP3 of −1.8 fundamentally alters compound partitioning behavior, informing formulation strategy and peptide design decisions where hydrophobic vs. hydrophilic residue placement is critical.
- [1] PubChem Compound Summary: L-Leucine, 5,5-dihydroxy-, CID 45082494. Computed XLogP3 = −3.3, HBD = 4, HBA = 5, TPSA = 104 Ų. View Source
- [2] PubChem Compound Summary: L-Leucine, CID 6106. Computed XLogP3 = −1.5, HBD = 2, HBA = 3, TPSA = 63.3 Ų. View Source
